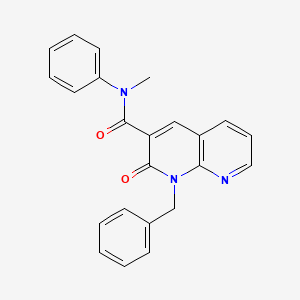

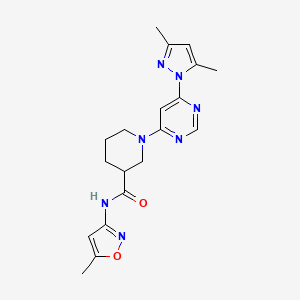

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as BMN-673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It has shown potential in the treatment of various cancers, especially in those with BRCA1/2 mutations.

科学的研究の応用

NK1 Receptor Antagonism

- Tachykinin NK1 Receptor Antagonists: A study by H. Natsugari et al. (1999) synthesized cyclic analogues of Naphthyridine-6-carboxamide derivatives. These compounds exhibited significant NK1 antagonistic activities and were identified as potential candidates for treating bladder function disorders. Their structure-activity relationships suggest that the stereochemistry around the -C(6)(=O)-N(7)-CH2Ar moiety is crucial for NK1 receptor recognition.

Synthetic Chemistry

- Synthesis of Novel Compounds: L. Deady and Shane M. Devine (2006) explored the synthesis of novel compounds derived from 1,8-naphthyridine Deady & Devine, 2006. Their work demonstrates the versatility of naphthyridine derivatives in organic synthesis, leading to new heterocyclic systems with potential applications in various fields.

Anticancer Applications

- Anticancer Evaluation of Naphthyridine Derivatives: Research by Salahuddin et al. (2014) focused on the synthesis and in vitro anticancer evaluation of naphthyridine-based benzimidazole derivatives Salahuddin et al., 2014. These compounds showed moderate to high activity against various cancer cell lines, highlighting the therapeutic potential of naphthyridine derivatives in oncology.

Luminescence and Optical Properties

- Luminescence and Stimuli-Responsive Properties: A study by A. Srivastava et al. (2017) investigated the luminescent properties of pyridyl substituted benzamides linked to naphthalimide Srivastava et al., 2017. These compounds demonstrated aggregation enhanced emission (AEE) and multi-stimuli-responsive behavior, suggesting potential applications in materials science and sensor technology.

Synthesis and Structural Studies

- Synthesis of Naphthoic Acids: The synthesis of mono- and difluoronaphthoic acids by Jayaram R Tagat et al. (2002) represents the structural diversity and synthetic adaptability of naphthyridine-related compounds Tagat et al., 2002. These findings are significant for developing new biologically active compounds and understanding the structure-activity relationship in medicinal chemistry.

Receptor Antagonism and Structure-Activity Relationship

- Axial Chirality in Receptor Antagonism: The study by Y. Ikeura et al. (1998) on axially chiral N-benzyl-N,7-dimethyl-5-phenyl-1,7-naphthyridine-6-carboxamide derivatives highlights the importance of stereochemistry in receptor recognition and antagonistic activity Ikeura et al., 1998. This research is crucial for the development of selective receptor antagonists in therapeutic applications.

作用機序

Target of Action

Similar compounds have been found to interact with various targets, such as tubulin , which plays a crucial role in cell division and structure.

Mode of Action

It’s known that similar compounds can induce apoptosis in cancer cells . This is often achieved by interacting with their target, leading to changes in the cell cycle and ultimately cell death .

Biochemical Pathways

Compounds that target tubulin typically affect the mitotic spindle assembly, disrupting cell division and leading to cell death .

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .

Result of Action

The compound has been found to inhibit colony formation in BT-474 cells in a concentration-dependent manner . This suggests that the compound may have cytotoxic effects, particularly on cancer cells.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-benzyl-N-methyl-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-25(19-12-6-3-7-13-19)22(27)20-15-18-11-8-14-24-21(18)26(23(20)28)16-17-9-4-2-5-10-17/h2-15H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDHNXFQVYLMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B3011505.png)

![[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B3011509.png)

![(Z)-N-(3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B3011513.png)

![N-{3-[(3-methoxyphenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B3011519.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3011520.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]acetamide](/img/structure/B3011525.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B3011526.png)